
2,4-Dibromo-9-methyl-1-nitro-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-9-methyl-1-nitro-10H-phenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of bromine, methyl, and nitro groups attached to the phenothiazine core, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-9-methyl-1-nitro-10H-phenothiazine typically involves the bromination of 9-methyl-1-nitro-10H-phenothiazine. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-9-methyl-1-nitro-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide in the presence of a suitable solvent are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2,4-Dibromo-9-methyl-1-amino-10H-phenothiazine, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2,4-Dibromo-9-methyl-1-nitro-10H-phenothiazine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other phenothiazine derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are explored for their therapeutic potential in treating various diseases, including psychiatric disorders and infections.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-9-methyl-1-nitro-10H-phenothiazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atoms and the phenothiazine core contribute to the compound’s ability to intercalate with DNA and disrupt cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dibromo-9-methyl-10H-phenothiazine: Lacks the nitro group, which affects its reactivity and biological activity.
2,4-Dichloro-9-methyl-1-nitro-10H-phenothiazine: Chlorine atoms instead of bromine, leading to different chemical properties.
9-Methyl-1-nitro-10H-phenothiazine: Lacks the bromine atoms, resulting in different reactivity and applications.
Uniqueness
2,4-Dibromo-9-methyl-1-nitro-10H-phenothiazine is unique due to the presence of both bromine and nitro groups, which impart distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
76462-16-3 |
|---|---|
Formule moléculaire |
C13H8Br2N2O2S |
Poids moléculaire |
416.09 g/mol |
Nom IUPAC |
2,4-dibromo-9-methyl-1-nitro-10H-phenothiazine |
InChI |
InChI=1S/C13H8Br2N2O2S/c1-6-3-2-4-9-10(6)16-11-12(17(18)19)7(14)5-8(15)13(11)20-9/h2-5,16H,1H3 |
Clé InChI |
SOHFIABKBKFVGI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)SC3=C(C=C(C(=C3N2)[N+](=O)[O-])Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


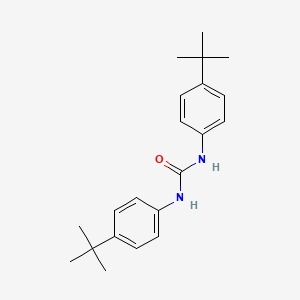
![{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14438717.png)

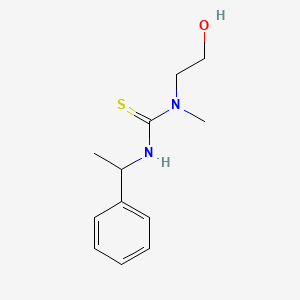
![(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid](/img/structure/B14438725.png)
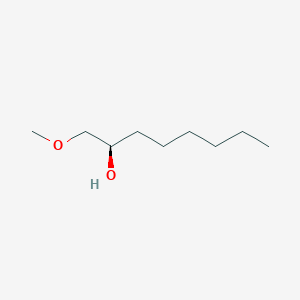

![6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B14438741.png)

![4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene](/img/structure/B14438751.png)
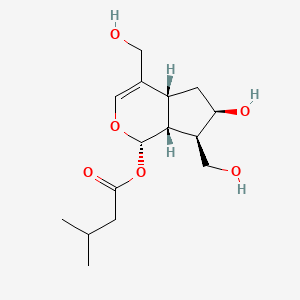

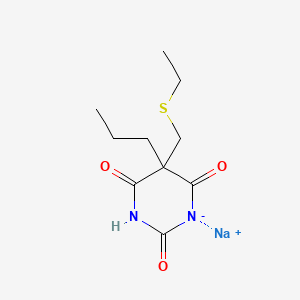
![[4-(Dimethylamino)phenyl]phosphonic dichloride](/img/structure/B14438771.png)
